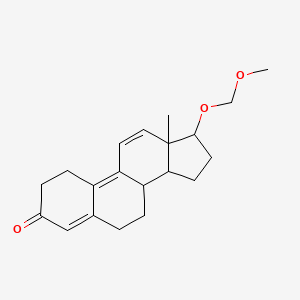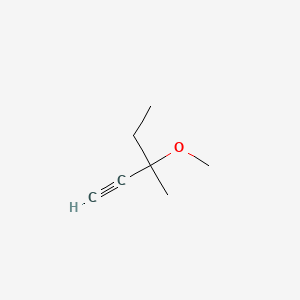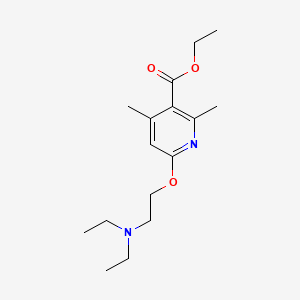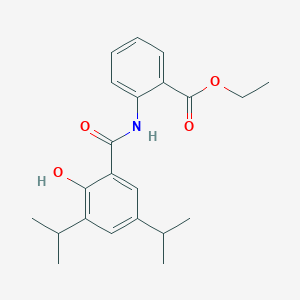![molecular formula C12H15NO4 B14708659 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene CAS No. 23023-08-7](/img/structure/B14708659.png)
1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene is an organic compound with the molecular formula C12H15NO4. It is a derivative of benzene, featuring two methoxy groups and a nitrobutenyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene typically involves the nitration of a suitable precursor, such as 1,2-dimethoxybenzene, followed by the introduction of the nitrobutenyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-nitrobenzene: Lacks the butenyl side chain, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: Contains a fluorine atom, which can alter its chemical and biological properties.
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but without the nitro group, affecting its reactivity and applications.
Uniqueness
1,2-Dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene is unique due to the presence of both methoxy and nitrobutenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23023-08-7 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO4/c1-4-10(13(14)15)7-9-5-6-11(16-2)12(8-9)17-3/h5-8H,4H2,1-3H3/b10-7- |
InChI Key |
NRBCNHBQBWHAJU-YFHOEESVSA-N |
Isomeric SMILES |
CC/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |
Canonical SMILES |
CCC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


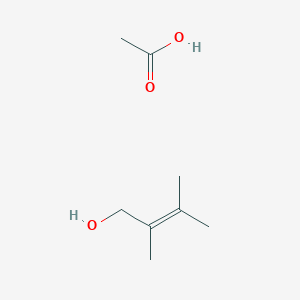
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)


